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molecular formula C11H9NO3 B8358594 2-Isoxazol-5-yl-benzoic acid methyl ester

2-Isoxazol-5-yl-benzoic acid methyl ester

Cat. No. B8358594
M. Wt: 203.19 g/mol
InChI Key: VJRXVCVXVFVCCM-UHFFFAOYSA-N
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Patent
US08420655B2

Procedure details

To a solution of 2-((E)-3-dimethylamino-acryloyl)-benzoic acid methyl ester (1.295 mg, 5.552 mmol) in methanol (21 mL) is added hydroxylamine hydrochloride (964.5 mg, 13.88 mmol). The reaction mixture is heated to reflux for 1.5 hours. After this time, the reaction mixture is loaded onto silica gel and purified using silica gel flash column chromatography with 1-10% MeOH in CH2Cl2 as the eluent to give 2-isoxazol-5-yl-benzoic acid methyl ester (587 mg, 52%).
Quantity
1.295 mg
Type
reactant
Reaction Step One
Quantity
964.5 mg
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10](=[O:16])/[CH:11]=[CH:12]/[N:13](C)C.Cl.NO>CO>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:16][N:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.295 mg
Type
reactant
Smiles
COC(C1=C(C=CC=C1)C(\C=C\N(C)C)=O)=O
Name
Quantity
964.5 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
21 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)C1=CC=NO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 587 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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